molecular formula C12H24N2O B1476828 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine CAS No. 2098117-41-8

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine

Cat. No. B1476828
CAS RN: 2098117-41-8
M. Wt: 212.33 g/mol
InChI Key: ZMEWGMSQRYSZFW-UHFFFAOYSA-N
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Description

“4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol. It belongs to the class of compounds known as piperidines, which are characterized by a five-membered ring structure .


Molecular Structure Analysis

The molecular structure of “4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” consists of a piperidine ring attached to a pyrrolidine ring via an ethoxymethyl group. The piperidine ring is a six-membered ring with one nitrogen atom, while the pyrrolidine ring is a five-membered ring also containing one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” are not detailed in the literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The pyrrolidine ring, a core component of the compound , is widely utilized in medicinal chemistry to create novel biologically active compounds. Due to its sp3-hybridization , it allows for efficient exploration of the pharmacophore space and contributes significantly to the stereochemistry of molecules . This non-planar ring structure enhances three-dimensional coverage, which is crucial for the interaction with biological targets.

Development of Small Molecule Ligands

This compound serves as a reactant in the synthesis of small molecule ligands for methyl-lysine binding proteins. These proteins play a role in the regulation of gene expression, and targeting them can lead to new therapeutic strategies for diseases like cancer .

Cancer Research

Researchers have used this compound to develop small molecules that can restore E-cadherin expression and reduce invasion in colorectal carcinoma cells. E-cadherin is a protein that helps cells stick together, and its loss is often associated with increased invasiveness of cancer cells .

Inhibition of Polo-like Kinase 1

The compound has been employed in the creation of selective Polo-like kinase 1 (Plk1) inhibitors. Plk1 is an enzyme that plays a key role in cell division, and its inhibition is a promising approach for stopping the growth of cancer cells .

Metabolic Disease Treatment

It has also been used in the synthesis of molecules that affect plasma glucose levels. Such molecules have potential applications in the treatment of metabolic diseases like diabetes by regulating blood sugar levels .

Neuropharmacology

In neuropharmacology, the compound has been explored for the development of Vasopressin1b receptor antagonists. These receptors are involved in stress-related disorders and social behaviors, making them a target for psychiatric drug development .

Anti-inflammatory Applications

The compound is a precursor in the synthesis of IKKβ inhibitors. IKKβ is an enzyme involved in the inflammatory response, and its inhibition can lead to the development of new anti-inflammatory drugs .

Stereoselective Synthesis

Due to the stereogenicity of carbons in the pyrrolidine ring, the compound can be used to achieve different biological profiles of drug candidates. This is particularly important in the design of enantioselective drugs, where the spatial orientation of substituents can lead to different binding modes to proteins .

properties

IUPAC Name

4-[3-(ethoxymethyl)pyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-15-10-11-5-8-14(9-11)12-3-6-13-7-4-12/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEWGMSQRYSZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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